molecular formula C11H12F3NO B7868115 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

Cat. No.: B7868115
M. Wt: 231.21 g/mol
InChI Key: CWWZXBDFFSHWBD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various trifluoromethyl derivatives.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)pyrrolidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    1-(4-(Trifluoromethyl)phenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in its reactivity and applications.

    1-(4-(Trifluoromethyl)phenyl)propan-2-ol:

Uniqueness: 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWZXBDFFSHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (2.71 g, yield 55%) was obtained from 4-(trifluoromethyl)phenyl bromide and 3-hydroxypyrrolidine by a method similar to that in Reference Example 1.
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Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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